Nvp-cgm097

Overview

Description

NVP-CGM097 is a highly potent and selective inhibitor of the human double minute 2 protein, also known as mouse double minute 2 homolog. This compound is designed to disrupt the interaction between the human double minute 2 protein and the tumor protein p53, thereby reactivating the tumor suppressor function of p53. This compound has shown promising results in preclinical studies and is currently undergoing phase I clinical trials for the treatment of tumors with wild-type p53 .

Scientific Research Applications

NVP-CGM097 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a tool to study protein-protein interactions, particularly the interaction between the human double minute 2 protein and the tumor protein p53.

Biology: this compound is used to investigate the role of the human double minute 2 protein in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.

Medicine: The compound is being evaluated as a potential therapeutic agent for the treatment of cancers with wild-type p53. It has shown efficacy in preclinical models of various cancers, including solid tumors and hematological malignancies.

Mechanism of Action

Target of Action

NVP-CGM097 is a highly potent and selective inhibitor of MDM2 . MDM2, also known as HDM2, is an E3 ubiquitin ligase that targets the p53 protein for degradation by the proteasome . The p53 protein, also known as the “guardian of the genome”, is a transcription factor that controls the cellular response to DNA damage or other stress stimuli through the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence .

Mode of Action

This compound binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The binding kinetics of this compound to MDM2 are characterized by a high association rate constant and a moderate dissociation rate constant .

Biochemical Pathways

The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence . In tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 that binds p53 with high affinity, thereby promoting its degradation as well as masking its ability to activate transcription .

Pharmacokinetics

This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . This triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .

Result of Action

This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . Its activity and selectivity have been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the aberrant expression and function of ATP-binding cassette (ABC) transporters can lead to multidrug resistance (MDR), a major challenge in the treatment of tumors . This compound has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Nvp-cgm097 binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The Ki value of this compound for human MDM2 is 1.3 nM, indicating a high binding affinity .

Cellular Effects

This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the p53-MDM2 interaction using non-peptidic small-molecule inhibitors . By binding to the p53 pocket on the surface of MDM2, this compound effectively disrupts the interaction between p53 and MDM2 .

Temporal Effects in Laboratory Settings

This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . It triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays desirable pharmacokinetic and pharmacodynamic profiles in animals, which triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By binding to MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway .

Subcellular Localization

Considering its mechanism of action, it is likely that this compound localizes to the nucleus where the p53-MDM2 interaction takes place .

Preparation Methods

The synthesis of NVP-CGM097 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a dihydroisoquinolinone core, followed by the introduction of various substituents to enhance the potency and selectivity of the compound. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents. Industrial production methods for this compound are optimized to ensure high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

NVP-CGM097 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Comparison with Similar Compounds

NVP-CGM097 is unique in its high potency and selectivity for the human double minute 2 protein. Similar compounds include:

Nutlin-3: Another inhibitor of the human double minute 2 protein, but with lower potency and selectivity compared to this compound.

RG7112: A small molecule inhibitor of the human double minute 2 protein, currently in clinical development.

MI-773: A potent inhibitor of the human double minute 2 protein, with a similar mechanism of action to this compound. The uniqueness of this compound lies in its optimized pharmacokinetic and pharmacodynamic properties, which result in better efficacy and safety profiles compared to other similar compounds

Properties

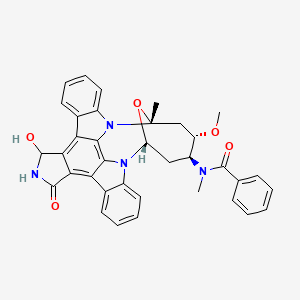

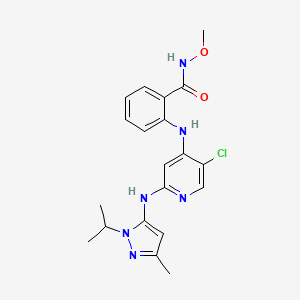

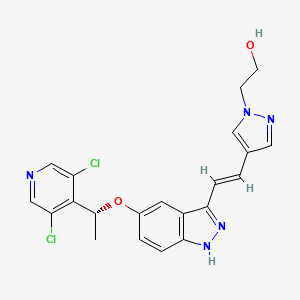

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSLRWKONPSRQ-CPOWQTMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313363-54-0 | |

| Record name | CGM-097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGM-097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

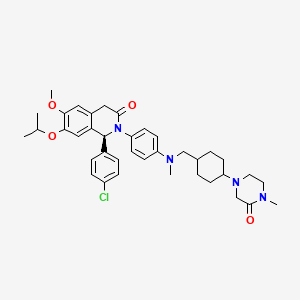

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

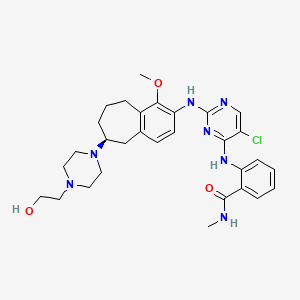

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

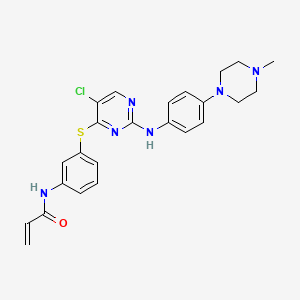

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)